molecular formula C21H22N2O5S B11099214 N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide

N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide

Cat. No.: B11099214
M. Wt: 414.5 g/mol
InChI Key: OLRITIIJKJLRJZ-CPNJWEJPSA-N
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Description

N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide is a complex organic compound with the molecular formula C18H19NO4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide typically involves multiple steps. One common method includes the reaction of 1,1-dioxidotetrahydro-3-thiophene with 4-methoxyphenylvinylbenzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxidotetrahydrothiophene ring with a methoxyphenylvinylbenzamide moiety makes it particularly interesting for various research applications .

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H22N2O5S/c1-28-18-9-7-15(8-10-18)13-19(23-20(24)16-5-3-2-4-6-16)21(25)22-17-11-12-29(26,27)14-17/h2-10,13,17H,11-12,14H2,1H3,(H,22,25)(H,23,24)/b19-13+

InChI Key

OLRITIIJKJLRJZ-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2CCS(=O)(=O)C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2CCS(=O)(=O)C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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